Cas no 1261813-04-0 (3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine)

3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine
-
- Inchi: 1S/C6H2F6N2O/c7-5(8,9)3-4(14-2-1-13-3)15-6(10,11)12/h1-2H
- InChI Key: KZNGCYNAJWYFNZ-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC=CN=1)OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 215
- XLogP3: 2.2
- Topological Polar Surface Area: 35
3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A099000222-250mg |
3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine |
1261813-04-0 | 98% | 250mg |
812.13 USD | 2021-06-01 | |
Alichem | A099000222-500mg |
3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine |
1261813-04-0 | 98% | 500mg |
1,074.66 USD | 2021-06-01 | |
Alichem | A099000222-1g |
3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine |
1261813-04-0 | 98% | 1g |
1,884.34 USD | 2021-06-01 |
3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine Related Literature
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
Additional information on 3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine
Recent Advances in the Study of 3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine (CAS: 1261813-04-0)
3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine (CAS: 1261813-04-0) is a fluorinated pyrazine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of antiviral and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical characteristics, synthetic pathways, and biological activities.
The compound's structural features, including the trifluoromethoxy and trifluoromethyl groups, contribute to its high lipophilicity and metabolic stability, making it an attractive candidate for drug design. Recent synthetic approaches have focused on optimizing the yield and purity of 3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine, with advancements in catalytic fluorination and cross-coupling reactions. These methods have enabled more efficient large-scale production, facilitating further pharmacological evaluations.
In vitro and in vivo studies have demonstrated the compound's potential as a modulator of various biological targets. For instance, it has shown promising activity against RNA viruses by inhibiting viral replication enzymes. Additionally, its interaction with specific protein kinases involved in cancer cell proliferation has been investigated, revealing its potential as a scaffold for kinase inhibitors. These findings underscore the versatility of 3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine in medicinal chemistry.
Despite these advancements, challenges remain in understanding the compound's pharmacokinetics and toxicity profile. Recent pharmacokinetic studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties, but further research is needed to address potential off-target effects and optimize its therapeutic index. Collaborative efforts between academic and industrial researchers are expected to drive progress in this area.
In conclusion, 3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine (CAS: 1261813-04-0) represents a promising chemical entity with diverse applications in drug discovery. Ongoing research aims to elucidate its full therapeutic potential and overcome existing limitations. This brief highlights the importance of continued investigation into this compound, which may lead to the development of innovative treatments for viral infections and cancer.
1261813-04-0 (3-(Trifluoromethoxy)-2-(trifluoromethyl)pyrazine) Related Products
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)




